2-Decen-1-ol
CAS No.: 18409-18-2
Cat. No.: VC20991536
Molecular Formula: C10H20O
Molecular Weight: 156.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 18409-18-2 |
|---|---|
| Molecular Formula | C10H20O |
| Molecular Weight | 156.26 g/mol |
| IUPAC Name | (E)-dec-2-en-1-ol |
| Standard InChI | InChI=1S/C10H20O/c1-2-3-4-5-6-7-8-9-10-11/h8-9,11H,2-7,10H2,1H3/b9-8+ |
| Standard InChI Key | QOPYYRPCXHTOQZ-CMDGGOBGSA-N |
| Isomeric SMILES | CCCCCCC/C=C/CO |
| SMILES | CCCCCCCC=CCO |
| Canonical SMILES | CCCCCCCC=CCO |
Introduction
Chemical Structure and Physical Properties
2-Decen-1-ol (C₁₀H₂₀O) is an unsaturated primary alcohol with a molecular weight of 156.2652 g/mol . It contains a ten-carbon chain with a hydroxyl group at position 1 and a double bond between positions 2 and 3 . Two major stereoisomers exist: (E)-2-Decen-1-ol (trans-2-Decen-1-ol, CAS: 18409-18-2) and (Z)-2-Decen-1-ol (cis-2-Decen-1-ol, CAS: 4194-71-2) . The (E) isomer has the hydrogen atoms on opposite sides of the double bond, while the (Z) isomer has them on the same side.
The IUPAC Standard InChIKey for (E)-2-Decen-1-ol is QOPYYRPCXHTOQZ-CMDGGOBGSA-N , and its canonical SMILES notation is CCCCCCCC=CCO . The isomeric SMILES, which indicates stereochemistry, is represented as CCCCCCC/C=C/CO for the (E) isomer.
Physical Properties
The compound exhibits specific physical characteristics that determine its behavior in various environments. The following table presents key physical properties:
Stereochemistry Significance
The stereochemistry of 2-Decen-1-ol significantly influences its chemical and biological properties. Nuclear Magnetic Resonance (NMR) spectroscopy reveals that the (E) isomer typically shows coupling constants (J values) exceeding 15 Hz between the vinyl protons, while the (Z) isomer exhibits lower values. This distinction is crucial for proper identification and characterization of the isomers in analytical procedures.
Analytical Characterization
Analytical characterization of 2-Decen-1-ol is essential for its identification, quality assessment, and research applications. Various techniques provide complementary data for comprehensive characterization.
Mass Spectrometry
Mass spectrometry is a primary method for the identification and structural elucidation of 2-Decen-1-ol. The National Institute of Standards and Technology (NIST) has compiled electron ionization mass spectral data for both stereoisomers . These spectra serve as reference standards for compound identification in various analytical procedures.
Gas Chromatography
Gas chromatography data provides retention indices (RI) that aid in the identification of 2-Decen-1-ol isomers in complex mixtures. The following table presents retention indices from different columns and conditions:
These retention indices are valuable for qualitative analysis of 2-Decen-1-ol in complex mixtures and essential oils.
Natural Occurrence and Biological Significance
2-Decen-1-ol has been identified in various natural sources and exhibits significant biological activities that contribute to its importance in scientific research.
Plant Volatile Organic Compounds
The compound functions as a volatile organic compound (VOC) emitted by various plants, particularly during stress conditions such as pest infestation. As a plant signaling molecule, it can trigger defensive responses in neighboring plants, acting as an alarm pheromone that plays a crucial role in plant-insect interactions.
Insect Secretions
A notable finding reveals that 2-Decen-1-ol is present in the cephalic secretion of Sceliphron caementarium (mud dauber wasp), where it occurs mixed with geranyl acetate . The secretion is orally emitted when the wasps are handled and may serve defensive functions or potentially aid in roosting aggregation. This represents one of the first identifications of this compound in arthropod secretions, highlighting its ecological significance.
Biological Activities
2-Decen-1-ol exhibits a range of biological activities that have potential applications in various fields, including medicine, agriculture, and food science.
Antimicrobial Properties
Research has demonstrated significant antimicrobial activity of 2-Decen-1-ol against various pathogens. It has particularly shown effectiveness against biofilms formed by Streptococcus mutans, a bacterium associated with dental caries. The following table summarizes key antimicrobial data:
| Pathogen | Minimum Inhibitory Concentration (mg/L) | Minimum Bactericidal Concentration (mg/L) | Effectiveness |
|---|---|---|---|
| Streptococcus mutans | 125 | 250 | Strong against biofilm formation |
| Candida albicans | 100 | 200 | Moderate inhibition |
These findings suggest potential applications in oral hygiene products where 2-Decen-1-ol could serve as a natural alternative to synthetic antimicrobials.
| Cell Line | IC50 (μg/mL) |
|---|---|
| MDA-MB-231 | 11.31 |
| MCF-7 | 15.45 |
| HepG2 | 18.90 |
| Huh-7 | 26.33 |
| LoVo | 30.17 |
| HCT116 | 36.76 |
These results indicate that 2-Decen-1-ol could potentially contribute to the development of new anticancer therapies, particularly as part of natural product-derived treatments.
Antifungal Properties
In addition to its antibacterial effects, 2-Decen-1-ol demonstrates antifungal activity. Research on essential oils containing compounds similar to 2-Decen-1-ol reported inhibition of Candida albicans growth, a common fungal pathogen. The effectiveness against fungal pathogens suggests potential applications in formulations aimed at combating fungal infections.
Synthesis and Chemical Reactions
The synthesis of 2-Decen-1-ol can be approached through various methods, each with distinct advantages depending on the desired stereoselectivity and scale of production.
Synthetic Routes
Typical synthesis involves chain elongation of acetyl-coenzyme A via fatty acid biosynthesis pathways, followed by reduction to form the alcohol moiety. In laboratory settings, 2-Decen-1-ol can be prepared through the reduction of 2-decenal or through the partial hydrogenation of 2-decyn-1-ol with controlled reaction conditions to achieve the desired stereochemistry.
Chemical Transformations
2-Decen-1-ol can undergo various chemical transformations owing to its functional groups. The hydroxyl group can participate in esterification, etherification, and oxidation reactions, while the double bond can undergo addition reactions, epoxidation, and oxidative cleavage.
Of particular interest is the oxidative carboxylation reaction. Research has explored using 1-decene to produce 1,2-decylene carbonate through an epoxidation step followed by cycloaddition of carbon dioxide . While this specific study focused on 1-decene, similar principles could be applied to 2-Decen-1-ol after appropriate modifications to the reaction conditions.
Analytical Applications and Research Uses
2-Decen-1-ol has significant roles in analytical chemistry and scientific research across multiple disciplines.
Gas Chromatography Reference
The compound serves as an important reference standard in gas chromatography analyses, particularly for the characterization of essential oils and natural product extracts. Its well-documented retention indices on various column types (as shown in section 2.2) make it valuable for qualitative analysis and method development.
Agricultural Applications
Research into the ecological roles of 2-Decen-1-ol has highlighted potential agricultural applications:
| Application | Description |
|---|---|
| Natural pesticide | Reduces pathogen load on crops |
| Plant growth enhancer | Stimulates defense mechanisms in neighboring plants |
| Insect attractant | Enhances attraction of pollinators and beneficial insects |
These applications leverage the compound's role in plant signaling and defense mechanisms, potentially contributing to sustainable agricultural practices.
Flavor Chemistry
In food science, 2-Decen-1-ol contributes to flavor profiles of various food products. Studies indicate that the compound can positively influence sensory attributes, making it valuable in culinary applications and flavor enhancement.
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